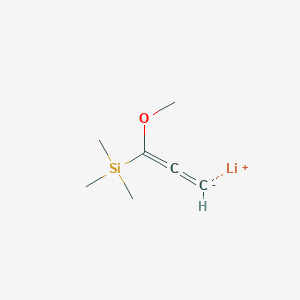
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is a unique organolithium compound known for its reactivity and utility in synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of 3-methoxy-3-(trimethylsilyl)propadiene with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to its strong nucleophilic nature, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where it replaces a leaving group in a molecule.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like aldehydes, ketones, and halides. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere to prevent moisture and air from affecting the reactivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a substitution reaction with an alkyl halide would produce a new carbon-carbon bond.
Aplicaciones Científicas De Investigación
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of novel materials with unique properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide involves its strong nucleophilic character, which allows it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Lithium trimethylsilylmethyl: Another organolithium compound with similar reactivity.
Lithium methoxypropadienide: Shares structural similarities but differs in the presence of the trimethylsilyl group.
Uniqueness
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is unique due to the presence of both the methoxy and trimethylsilyl groups, which influence its reactivity and stability. The trimethylsilyl group provides steric protection, while the methoxy group can participate in additional chemical interactions .
Propiedades
Número CAS |
82200-98-4 |
|---|---|
Fórmula molecular |
C7H13LiOSi |
Peso molecular |
148.2 g/mol |
InChI |
InChI=1S/C7H13OSi.Li/c1-6-7(8-2)9(3,4)5;/h1H,2-5H3;/q-1;+1 |
Clave InChI |
DQWYHNIRLZHXIS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC(=C=[CH-])[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
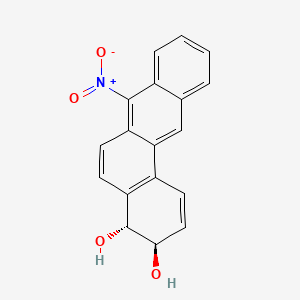
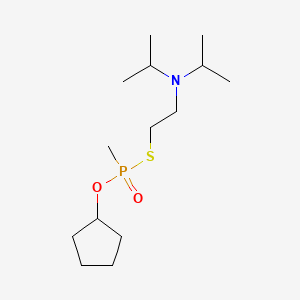

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
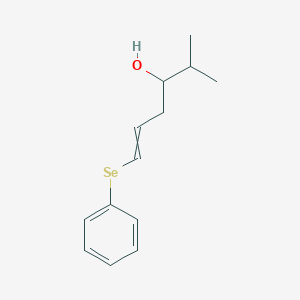
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)


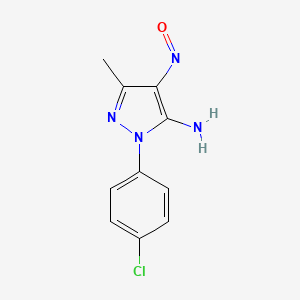
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
